molecular formula C10H12N2O5S B2532467 2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid CAS No. 900002-03-1

2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid

Cat. No.: B2532467
CAS No.: 900002-03-1
M. Wt: 272.28
InChI Key: CIBDIJPBIZNBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a methyl group, and a thioacetic acid moiety attached to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the thioacetic acid moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the dihydropyrimidine ring with thioacetic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxycarbonyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, aryl halides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various alkyl or aryl derivatives.

Scientific Research Applications

2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-thiobarbituric acid: Similar structure but lacks the ethoxycarbonyl group.

    2,2’-thiodiacetic acid: Contains a thioacetic acid moiety but lacks the dihydropyrimidine ring.

    2-(acetylthio)acetic acid: Similar thioacetic acid moiety but different overall structure.

Uniqueness

2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-3-17-9(15)7-5(2)11-10(16)12-8(7)18-4-6(13)14/h3-4H2,1-2H3,(H,13,14)(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBDIJPBIZNBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.